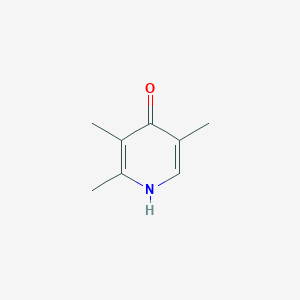

4(1H)-Pyridinone,2,3,5-trimethyl-(9CI)

Description

Overview of Pyridinone Scaffold Chemistry and Research Significance

Pyridinones are a class of six-membered heterocyclic scaffolds containing one nitrogen atom and a carbonyl group. frontiersin.org This structural motif is a cornerstone in medicinal chemistry, primarily because it can act as both a hydrogen bond donor and acceptor. frontiersin.org This dual capability allows pyridinone-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors.

The physicochemical properties of the pyridinone scaffold, including its polarity, lipophilicity, and hydrogen-bonding capacity, can be readily manipulated through chemical synthesis. frontiersin.org This tunability makes it a valuable component in fragment-based drug design and as a bioisostere for other chemical groups like amides, phenols, and pyrimidines. frontiersin.org Consequently, pyridinone derivatives have been investigated for a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org

Isomeric Considerations within the Pyridinone Class

The pyridinone structure allows for several types of isomerism, which are crucial for understanding the chemical behavior and biological activity of its derivatives.

Pyridinones exist in equilibrium with their tautomeric forms, hydroxypyridines. This is a classic example of keto-enol tautomerism. For instance, 4-pyridinone is in equilibrium with 4-hydroxypyridine (B47283). Studies have indicated that the pyridinone form is generally the more stable and favored tautomer, particularly under physiological conditions. frontiersin.org The position of this equilibrium can, however, be influenced by factors such as the solvent environment.

| Tautomeric Form | General Structure | Stability Notes |

|---|---|---|

| Pyridinone (Keto) | Six-membered ring with C=O | Generally favored in polar solvents and physiological conditions. frontiersin.org |

| Hydroxypyridine (Enol) | Six-membered aromatic ring with -OH | Favored in non-polar solvents. |

| Regioisomer | Position of Carbonyl Group | Significance |

|---|---|---|

| 2(1H)-Pyridinone | Position 2 | Common scaffold in numerous natural products and pharmaceuticals. |

| 4(1H)-Pyridinone | Position 4 | Forms the core structure of various synthetic compounds with diverse biological activities. |

Historical Context of Pyridinone Derivatives in Chemical Synthesis and Biological Studies

The study of pyridinone derivatives has a long history, with some compounds first being isolated from natural sources before the 19th century. Their versatile chemical reactivity made them attractive building blocks for organic synthesis. Over the decades, numerous synthetic methodologies have been developed to construct the pyridinone ring and to functionalize it at various positions. frontiersin.org

In the realm of biological studies, pyridinone derivatives gained significant attention as privileged scaffolds in drug discovery. Their ability to mimic peptide bonds and interact with kinase hinge regions has been exploited in the development of various therapeutic agents. Research has demonstrated their potential as antibacterial agents, specifically as inhibitors of bacterial topoisomerase, and as antiviral compounds, including non-nucleoside reverse transcriptase inhibitors for HIV.

Scope and Objectives of Research on 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI)

While specific published research on 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) is not extensively documented in publicly available literature, the scope and objectives for investigating this compound can be inferred from the well-established properties of the 4-pyridinone scaffold.

The primary objective of research on this specific molecule would likely be to explore its potential biological activities. Given the known pharmacological profile of the pyridinone core, investigations would probably focus on its efficacy as an antimicrobial, antifungal, or anticancer agent. nih.govresearchgate.net

A key research goal would be to understand the structure-activity relationship (SAR) conferred by the specific substitution pattern. The presence and position of the three methyl groups on the pyridinone ring are expected to significantly influence the molecule's steric and electronic properties. Research would aim to elucidate how this trimethyl substitution impacts the compound's:

Binding Affinity: How the methyl groups affect the molecule's ability to fit into and interact with the active site of a biological target.

Solubility and Lipophilicity: How the substitution pattern alters the compound's solubility in aqueous and lipid environments, which is crucial for its potential as a therapeutic agent.

Metabolic Stability: The influence of the methyl groups on how the compound is processed and broken down by metabolic enzymes.

Synthetic chemistry research would focus on developing efficient and scalable routes to produce 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) and its analogs. This would enable the synthesis of a library of related compounds for systematic biological screening and SAR studies. Modifications at the 3, 4, and 6 positions of the pyridinone ring have been shown to be crucial for antiviral activity in other derivatives, suggesting that the substitution pattern in 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) warrants detailed investigation. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-7(3)6(2)8(5)10/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBTVCZDNZKEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 4 1h Pyridinone,2,3,5 Trimethyl 9ci and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar molecules, generating ions with minimal fragmentation. wikipedia.org In the analysis of various pyridinone derivatives, ESI-MS typically shows the protonated molecule [M+H]⁺ as a prominent peak. nih.govresearchgate.net For 4(1H)-Pyridinone, 2,3,5-trimethyl-, with a molecular formula of C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol , the [M+H]⁺ ion would be expected at an m/z of roughly 138.19.

Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insights through controlled fragmentation of a selected ion. nih.gov The fragmentation pathways are influenced by the substituents on the pyridinone ring. researchgate.netresearchgate.net Common fragmentation patterns for pyridinone compounds can include the loss of small molecules like water or HCN. researchgate.net For 4(1H)-Pyridinone, 2,3,5-trimethyl-, collision-induced dissociation (CID) of the [M+H]⁺ ion could lead to characteristic losses, such as the elimination of a methyl group or cleavage of the ring structure. The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the major fragmentation pathways observed. libretexts.org

Table 1: Predicted ESI-MS Fragmentation Data for 4(1H)-Pyridinone, 2,3,5-trimethyl-

| Ion | Predicted m/z | Description of Fragmentation |

| [M+H]⁺ | ~138.19 | Protonated molecular ion |

| [M+H - CH₃]⁺ | ~123.17 | Loss of a methyl radical from the protonated molecule |

| [M+H - CO]⁺ | ~110.18 | Loss of carbon monoxide from the protonated molecule |

| [M+H - C₂H₄]⁺ | ~110.18 | Loss of ethene from the protonated molecule (rearrangement) |

This table is generated based on common fragmentation patterns of similar compounds and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. mdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas. For 4(1H)-Pyridinone, 2,3,5-trimethyl- (C₈H₁₁NO), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 138.09189. An experimentally determined mass that closely matches this theoretical value, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. HRMS is a powerful tool used in metabolomics and other fields to identify and characterize novel compounds. tum.de

Table 2: Theoretical HRMS Data for 4(1H)-Pyridinone, 2,3,5-trimethyl-

| Molecular Formula | Ion Type | Theoretical m/z |

| C₈H₁₁NO | [M+H]⁺ | 138.09189 |

| C₈H₁₁NO | [M+Na]⁺ | 160.07384 |

| C₈H₁₁NO | [M+K]⁺ | 176.04777 |

This table presents the theoretical exact masses for different adducts of the specified compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and intermolecular interactions. ias.ac.in

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Detailed analysis of X-ray diffraction data provides precise measurements of the geometric parameters of the molecule. youtube.com For pyridinone rings, the bond lengths and angles are consistent with their aromatic or partially aromatic character. soton.ac.ukresearchgate.net The C-C and C-N bond lengths within the ring typically fall within a range that indicates electron delocalization. soton.ac.uk For example, C-C bond lengths in a pyridine (B92270) ring are generally in the range of 1.33–1.39 Å. soton.ac.uk The bond angles within the six-membered ring are expected to be close to 120°, indicative of sp² hybridization. soton.ac.uk Torsional angles define the conformation of the molecule, including the orientation of substituents relative to the pyridinone ring.

Table 3: Representative Bond Lengths and Angles for Pyridine and Related Heterocycles from Crystallographic Data

| Bond/Angle | Typical Value Range (Å or °) | Reference Compound(s) |

| C-N (in ring) | 1.33 - 1.35 | Pyridine derivatives |

| C-C (in ring) | 1.39 - 1.40 | Pyridine derivatives |

| C=O | ~1.25 | Pyridone derivatives |

| C-N-C (in ring) | ~117 | Pyridine |

| C-C-N (in ring) | ~124 | Pyridine |

| C-C-C (in ring) | ~118 - 119 | Pyridine |

This table provides generalized data based on known crystal structures of related compounds and serves as an illustrative guide. youtube.comsoton.ac.uknist.gov

Co-crystal Structures with Biomolecules

The formation of co-crystals, which are multi-component molecular crystals, is a significant area of research in pharmaceutical science. worktribe.com Pyridinone moieties are capable of forming robust hydrogen bonds, making them excellent candidates for co-crystallization with other molecules, including active pharmaceutical ingredients (APIs) and biomolecules. acs.orgacs.org The carboxylic acid-pyridine heterosynthon is a particularly reliable and well-studied interaction in the formation of co-crystals. mdpi.com By co-crystallizing a compound like 4(1H)-Pyridinone, 2,3,5-trimethyl- with a biomolecule, X-ray crystallography can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern their association. This information is invaluable for understanding molecular recognition processes and for the rational design of new materials and pharmaceuticals.

Computational Chemistry and Theoretical Studies on 4 1h Pyridinone,2,3,5 Trimethyl 9ci

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution, orbital energies, and other key electronic properties that govern a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules. ijcce.ac.irnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. ijcce.ac.irnih.gov In the study of 4(1H)-Pyridinone, 2,3,5-trimethyl-, DFT calculations can elucidate a range of electronic properties.

Key electronic properties that can be calculated using DFT include:

Total Energy: The total energy of the molecule in its optimized geometry provides insights into its stability.

Mulliken Atomic Charges: These charges provide an approximation of the electron distribution among the atoms in the molecule, highlighting electrophilic and nucleophilic sites. thaiscience.info

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic and nucleophilic attack. nih.gov

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -458.765 |

| Dipole Moment (Debye) | 3.45 |

| Mulliken Charge on O (a.u.) | -0.58 |

| Mulliken Charge on N (a.u.) | -0.42 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Chemical Softness (S): 1 / (2η).

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of dynamic processes. mdpi.com

For 4(1H)-Pyridinone, 2,3,5-trimethyl-, MD simulations can be employed to:

Identify Stable Conformations: By simulating the molecule's movement over time, the most energetically favorable and frequently occurring conformations can be identified.

Analyze Intramolecular Interactions: The simulations can reveal the nature and strength of intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's shape.

Study Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences of the molecule can be investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netnih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues. mdpi.comnih.gov

A QSAR study on pyridinone derivatives, including 4(1H)-Pyridinone, 2,3,5-trimethyl-, would typically involve the following steps:

Data Set Collection: A set of pyridinone derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and quantum chemical) are calculated for each molecule in the data set. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters and validation techniques. nih.gov

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Ligand-based drug design, a key component of this process, utilizes the knowledge of known active ligands to identify new compounds with similar properties. fiveable.menumberanalytics.com

For a compound like 4(1H)-Pyridinone, 2,3,5-trimethyl-, ligand-based approaches can be applied in the following ways:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are necessary for biological activity. This model can then be used to screen databases for new molecules that fit the pharmacophore. mdpi.com

Similarity Searching: This approach involves searching for molecules that are structurally similar to a known active compound (the "template"). Similarity can be assessed based on 2D fingerprints or 3D shape.

Investigation of Tautomerism and Isomerization Energetics

Pyridinone derivatives can exist in different tautomeric forms, most commonly the keto (pyridinone) and enol (hydroxypyridine) forms. The relative stability of these tautomers can significantly impact the compound's chemical and biological properties. Computational methods are well-suited to investigate the energetics of tautomerism and isomerization.

Ab initio and DFT calculations can be used to:

Calculate the Relative Energies of Tautomers: By optimizing the geometry and calculating the total energy of each tautomer, the more stable form can be identified. wayne.edu

Determine the Energy Barriers for Interconversion: The transition state connecting the tautomers can be located, and the activation energy for the tautomerization process can be calculated.

Analyze the Factors Influencing Tautomeric Equilibrium: Computational studies can help to understand how factors such as substitution patterns and solvent effects influence the position of the tautomeric equilibrium. researchgate.net For 4-pyridone, theoretical calculations have suggested that the 4-hydroxypyridine (B47283) tautomer is more stable. wayne.edu

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 4(1H)-Pyridinone (Keto) | 2.5 |

| 4-Hydroxypyridine (Enol) | 0.0 |

Mechanisms of Action of 4 1h Pyridinone,2,3,5 Trimethyl 9ci and Its Analogues in Biological Systems

Enzyme Inhibition Mechanisms and Target Identification

The pyridinone core is a versatile pharmacophore capable of engaging with various enzyme active sites. Its ability to act as both a hydrogen bond donor and acceptor facilitates interactions that can lead to potent and selective enzyme inhibition.

While direct studies on 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) as a kinase inhibitor are not extensively documented in publicly available research, the broader class of pyridinone derivatives has been identified as potent modulators of kinase activity. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk

Analogues of the pyridinone scaffold have been shown to inhibit several kinases. For instance, pyrrolopyridine-pyridinone derivatives have demonstrated potent inhibition of Met kinase, a receptor tyrosine kinase involved in cell proliferation and migration. nih.gov One such conformationally constrained 2-pyridone analogue was found to be a potent Met kinase inhibitor with an IC50 value of 1.8 nM. This compound also exhibited inhibitory activity against Flt-3 and VEGFR-2 kinases with IC50 values of 4 nM and 27 nM, respectively. nih.gov The pyridinone moiety often acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.

Furthermore, novel 2,3,5-trisubstituted pyridine (B92270) analogues have been identified as potent inhibitors of IL-1β production through the modulation of the p38 MAPK signaling pathway, suggesting an indirect effect on kinase signaling cascades. nih.gov Another study identified 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK), highlighting the diverse roles of this scaffold in modulating kinase pathways. nih.gov

Table 1: Kinase Inhibition by Pyridinone Analogues

| Compound Class | Target Kinase(s) | Potency (IC50) | Reference |

| Pyrrolopyridine-2-pyridone analogue | Met kinase | 1.8 nM | nih.gov |

| Flt-3 | 4 nM | nih.gov | |

| VEGFR-2 | 27 nM | nih.gov | |

| 3,5-Dimethylpyridin-4(1H)-one derivatives | AMP-activated protein kinase (AMPK) | Activator | nih.gov |

A significant area of research for pyridinone-containing compounds is the inhibition of mutant enzymes that are drivers of cancer. One of the most notable examples is the inhibition of mutant isocitrate dehydrogenase 1 (IDH1). frontiersin.org Neomorphic mutations in IDH1, such as R132H and R132C, lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which is implicated in the progression of various cancers, including glioma and acute myeloid leukemia. frontiersin.orgnih.govnih.gov

A medicinal chemistry campaign focusing on a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit led to the development of a series of potent pyrid-2-one inhibitors of mutant IDH1. nih.gov These inhibitors function by binding to an allosteric site at the dimer interface of the mutant enzyme, preventing its catalytic activity. frontiersin.org This targeted inhibition leads to a reduction in D-2-HG levels, which in turn can restore normal epigenetic regulation and cellular differentiation. researchgate.net

Table 2: Inhibition of Mutant IDH1 by Pyrid-2-one Derivatives

| Compound | Mutant IDH1 Isoform | Activity | Reference |

| (+)-119 (NCATS-SM5637) | R132H, R132C | Potent inhibitor, reduced 2-HG levels in vivo | nih.gov |

Pyridinone derivatives have also been investigated as inhibitors of enzymes that interact with nucleic acids, such as DNA polymerases. These enzymes are essential for DNA replication and repair, making them attractive targets for anticancer and antiviral therapies.

A study on pyrimidine (B1678525) nucleotide analogues demonstrated that a C-nucleoside triphosphate containing a 3-methyl-2-pyridone moiety, specifically 5-(2'-deoxy-β-d-ribofuranosyl)-3-methyl-2-pyridone-5'-triphosphate (d*TTP), acted as a strong inhibitor of PCR catalyzed by Taq polymerase. nih.govoup.com This analogue, designed to mimic dTTP, was not incorporated into the growing DNA chain but was able to inhibit the polymerase activity. The proposed mechanism of inhibition involves the analogue binding to the active site of the DNA polymerase in a way that is incompatible with the correctly folded conformation of the enzyme required for catalysis. nih.govoup.com This suggests that the pyridone ring can interfere with the intricate recognition and catalytic processes of DNA polymerases.

Human B family DNA polymerases, such as DNA polymerase α, have been shown to be strongly inhibited by 2-pyridone dNTP analogues. These polymerases were unable to efficiently polymerize the pyridone analogue opposite its natural base pair, nor could they efficiently polymerize a natural dNTP opposite a 2-pyridone base in the template strand. nih.gov

The concept of enzymatic activation is central to the action of many prodrugs, which are administered in an inactive form and converted to their active cytotoxic agent within the body, ideally at the target site. nih.gov While there is extensive research on nitroreductase-activated prodrugs, particularly those containing nitroaromatic groups, there is currently no specific literature detailing the activation of 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) or its direct analogues by nitroreductases. nih.gov

The general mechanism for nitroreductase activation involves the reduction of a nitro group on a prodrug to a hydroxylamine (B1172632) or amine, which then undergoes further transformation to release the active cytotoxic species. This strategy is often employed in cancer therapy to target hypoxic tumor environments where nitroreductase activity is elevated. nih.gov

Receptor Interaction and Modulation

The 4(1H)-pyridinone scaffold and its analogues can interact with and modulate the activity of various receptors. For instance, N-aryl-2-pyridone-3-carboxamide derivatives have been identified as agonists for the human cannabinoid receptor type II (CB2R). mdpi.com The activation of CB2R is associated with analgesic and anti-inflammatory effects. Molecular docking studies of these compounds suggest that the pyridone core acts as a central scaffold within the orthosteric binding site of the receptor. mdpi.com

Additionally, 3,5-diacyl-2,4-dialkylpyridine derivatives have been developed as selective antagonists for the A3 adenosine (B11128) receptor. nih.gov These compounds show high affinity and selectivity for this receptor subtype, which is involved in various physiological processes. The structure-activity relationship studies of these pyridine derivatives have provided insights into the structural requirements for potent A3 adenosine receptor antagonism.

Role as Bioisosteres in Biological Recognition

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com The pyridinone ring is a versatile bioisostere for various aromatic and heteroaromatic systems.

The 4-pyridone-3-carboxylic acid moiety has been successfully employed as a bioisostere for benzoic acid in the development of EP300/CBP histone acetyltransferase inhibitors. nih.gov This replacement resulted in compounds with similar inhibitory activity against the target enzyme but with improved cell growth-inhibitory activity. This demonstrates that the pyridinone ring can effectively mimic the interactions of the benzoic acid group while potentially offering advantages in other properties.

In another example, a pyridine-containing 5-hydroxy-4,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, derived from pyridoxine, was used as a bioisosteric replacement for the 5-fluoroindolin-2-one scaffold in the multi-tyrosine kinase inhibitor sunitinib. mdpi.com The resulting compound showed comparable anti-cancer activity with reduced toxicity to normal cell lines. The pyridine moiety is often used to replace benzene (B151609) rings to introduce a hydrogen bond acceptor, increase polarity, and improve aqueous solubility. mdpi.com

Metal Chelation Mechanisms

The primary mechanism of action for 4(1H)-Pyridinone, 2,3,5-trimethyl- and its analogues is their function as potent metal chelators. Hydroxypyridinones are bidentate ligands, meaning they can form two bonds with a central metal ion. The key structural feature enabling this is the presence of a hydroxyl (-OH) group and a ketone (=O) group in an ortho position on the pyridinone ring. These two groups act as oxygen donor atoms, forming a stable five-membered ring with a metal cation.

For trivalent metal ions such as iron (Fe³⁺), three hydroxypyridinone molecules are required to saturate the six coordination sites of the metal, forming a stable 3:1 ligand-to-metal complex. This stoichiometry is crucial for effectively sequestering and mobilizing metal ions from biological systems.

A systematic study comparing a range of mono-, di-, and trimethyl-3-hydroxy-4(1H)-pyridones has provided valuable insights into their iron-chelating efficacy. nih.gov This research demonstrated that the iron(III) affinity, expressed as pFe³⁺ (a measure of the ability of a chelator to bind iron at physiological pH), of the trimethyl-hydroxypyridinone analogues is comparable to that of deferiprone (B1670187). nih.gov Deferiprone itself is a clinically used iron chelator, highlighting the significant iron-binding potential of its trimethylated counterparts. researchgate.net

The position of the methyl groups on the pyridinone ring can influence the lipophilicity and metabolic stability of the compound, which in turn affects its bioavailability and distribution in the body. nih.gov Surprisingly, NH-containing hydroxy-4(1H)-pyridones have been found to be marginally more lipophilic than their N-methylated analogues. nih.gov Furthermore, these NH-containing compounds are metabolized less efficiently by Phase 1 hydroxylating enzymes, which could potentially lead to a longer duration of action in vivo. nih.gov

The chelation of iron is particularly significant due to the metal's central role in various physiological and pathological processes. By binding to iron, 4(1H)-Pyridinone, 2,3,5-trimethyl- can reduce the pool of labile iron, thereby preventing it from participating in the generation of reactive oxygen species (ROS) through the Fenton reaction. This antioxidant effect is a key consequence of its metal chelation mechanism.

Table 1: Comparative Iron (Fe³⁺) Chelation Properties of Hydroxypyridinone Analogues

| Compound Class | Key Findings | Reference |

| Trimethyl-3-hydroxy-4(1H)-pyridones | pFe³⁺ values are similar to that of deferiprone. | nih.gov |

| NH-containing hydroxy-4(1H)-pyridones | Marginally more lipophilic than N-Me containing analogues. | nih.gov |

| NH-containing hydroxy-4(1H)-pyridones | Metabolised less efficiently by Phase 1 hydroxylating enzymes compared to N-Me analogues. | nih.gov |

Modulation of Intracellular Signaling Pathways

The ability of 4(1H)-Pyridinone, 2,3,5-trimethyl- and its analogues to chelate metal ions, particularly iron, has profound implications for various intracellular signaling pathways. While direct studies on the 2,3,5-trimethyl derivative are limited, research on its analogue, deferiprone, and other iron chelators provides a framework for understanding its potential effects.

Iron is an essential cofactor for many enzymes involved in signal transduction. By modulating intracellular iron levels, these compounds can indirectly influence the activity of several signaling cascades.

One notable example is the modulation of the NDRG1/Yap signaling pathway by deferiprone. In a study on a neonatal rat model of germinal matrix hemorrhage, deferiprone was found to upregulate mitochondrial ferritin (FTMT), which in turn reduced neuronal ferroptosis (a form of iron-dependent programmed cell death) and improved neurological deficits. nih.gov This effect was mediated through the NDRG1/Yap pathway, where deferiprone enhanced the phosphorylation of Yes-associated protein (YAP), a key transcriptional regulator involved in ferroptosis. nih.gov

Furthermore, iron chelation can impact signaling pathways involved in cell proliferation and apoptosis. Deferiprone has been shown to decrease cell proliferation and inactivate mitochondrial aconitase, an iron-sulfur cluster-containing enzyme of the Krebs cycle, by depleting iron from its active site. researchgate.net The inactivation of aconitase can lead to alterations in cellular metabolism and contribute to the anti-proliferative effects.

While direct evidence is not available for 4(1H)-Pyridinone, 2,3,5-trimethyl-, it is plausible that like other iron chelators, it could modulate key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt . For instance, ergothioneine, a compound with iron-chelating properties, has been shown to attenuate iron overload-induced hepatocellular injury by modulating these very pathways. nih.gov Iron overload is known to activate NF-κB, a key transcription factor in inflammatory responses, and the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. By sequestering excess iron, chelators can potentially dampen the activation of these pro-inflammatory and pro-survival pathways.

Table 2: Potential Modulation of Intracellular Signaling Pathways by Hydroxypyridinone Analogues

| Signaling Pathway | Potential Effect of Analogues (e.g., Deferiprone) | Implication | Reference |

| NDRG1/Yap | Upregulation of mitochondrial ferritin and enhanced phosphorylation of YAP. | Reduction of ferroptosis and neuroprotection. | nih.gov |

| Cell Proliferation Pathways | Inhibition of cell proliferation through inactivation of iron-dependent enzymes like mitochondrial aconitase. | Potential anti-proliferative and anti-cancer effects. | researchgate.net |

| NF-κB, MAPK, PI3K/Akt | Potential modulation by reducing iron-induced activation. | Anti-inflammatory and regulation of cell survival. | nih.gov |

Advanced Research Applications of 4 1h Pyridinone,2,3,5 Trimethyl 9ci in Chemical Biology and Medicinal Chemistry

Fragment-Based Drug Design Utilizing the Pyridinone Core

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach screens small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. acs.org The pyridinone core is an ideal starting point for FBDD due to its inherent properties. nih.govfrontiersin.org It possesses a low molecular weight, multiple points for synthetic elaboration (vectors for growth), and crucial hydrogen bonding capabilities that facilitate initial binding interactions. nih.govniper.gov.in

The compound 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) aligns well with the principles of FBDD, often referred to as the "Rule of Three." Its calculated properties make it an excellent candidate for inclusion in a fragment library.

| Fragment Property ("Rule of Three") | Guideline Value | Estimated Value for 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI) |

|---|---|---|

| Molecular Weight | ≤ 300 Da | 137.18 g/mol chembk.com |

| cLogP (lipophilicity) | ≤ 3 | ~1.0-1.5 (Estimated) |

| Hydrogen Bond Donors | ≤ 3 | 1 (N-H group) |

| Hydrogen Bond Acceptors | ≤ 3 | 1 (C=O group) |

| Rotatable Bonds | ≤ 3 | 0 (in the core ring) |

Once a pyridinone-based fragment demonstrates binding, its potency can be systematically increased by growing the molecule into adjacent pockets of the target protein, guided by structural data from techniques like X-ray crystallography. acs.org

Scaffold Hopping Approaches in Lead Optimization

Scaffold hopping is a key strategy in lead optimization where the central core of a known active compound is replaced with a structurally different scaffold to discover novel chemotypes with similar biological activity. niper.gov.innih.gov This technique is employed to improve a compound's properties, such as potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profile, or to navigate around existing intellectual property. nih.gov

The pyridinone ring is a versatile replacement for other aromatic and heterocyclic systems. nih.gov For instance, replacing a phenyl ring with a pyridinone scaffold can introduce beneficial properties. nih.govfrontiersin.org This hop can decrease lipophilicity, improve aqueous solubility, and enhance metabolic stability by introducing nitrogen, which can block sites of oxidative metabolism. niper.gov.innih.gov Furthermore, the addition of a hydrogen bond acceptor (the carbonyl group) can create new, favorable interactions with the target protein. frontiersin.org

| Property | Original Scaffold (e.g., Phenyl-based) | Hopped Scaffold (e.g., Pyridinone-based) | Potential Advantage of the Hop |

|---|---|---|---|

| Hydrogen Bond Acceptors | 0 | 1 (C=O) | Potential for new, strong interactions with the target. frontiersin.org |

| Hydrogen Bond Donors | 0 | 1 (N-H) | Adds another key interaction point. |

| Metabolic Stability | Prone to P450 oxidation | Often more resistant to oxidation. nih.gov | Improved pharmacokinetic profile. |

| Solubility | Generally lower | Often higher due to increased polarity. | Better formulation and bioavailability prospects. |

| Intellectual Property | May be covered by existing patents | Represents a novel chemical entity. | Freedom to operate and develop new medicines. |

Design of Biomolecular Mimetics and Bio-conjugates

The pyridinone scaffold is widely used as a bioisostere—a chemical group that can replace another with similar physical or chemical properties to produce a comparable biological response. nih.govresearchgate.net This application is central to the design of biomolecular mimetics, where a synthetic scaffold mimics the structure and function of a biological molecule.

The 4-pyridinone core is an excellent mimetic of the peptide bond. nih.govfrontiersin.org The spatial arrangement of its amide-like N-H (donor) and carbonyl (acceptor) groups allows it to replicate the hydrogen bonding pattern of the peptide backbone, making it a valuable tool for creating non-peptidic molecules that can interact with protein surfaces. nih.govfrontiersin.org This is particularly useful in designing protease inhibitors or modulators of protein-protein interactions.

| Feature | Peptide Bond (-CO-NH-) | 4-Pyridinone Core | Mimetic Advantage |

|---|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Ring N-H | Replicates key backbone interactions. nih.gov |

| Hydrogen Bond Acceptor | Carbonyl C=O | Ring C=O | Maintains the acceptor interaction pattern. |

| Conformational Rigidity | Relatively flexible | Constrained within the ring | Reduces entropic penalty upon binding, potentially increasing affinity. |

| Metabolic Stability | Susceptible to proteases | Resistant to protease cleavage | Greatly improved in vivo stability and oral bioavailability. |

Furthermore, the derivatizable positions on the 2,3,5-trimethyl-4(1H)-pyridinone ring allow for its incorporation into bio-conjugates. For example, it can be linked to vectors like polyamines to enhance cellular uptake and deliver the active pyridinone moiety to its intracellular target. nih.gov

Development of Kinase Hinge-Binding Motifs

Protein kinases are a major class of drug targets, particularly in oncology. researchgate.net Most kinase inhibitors are ATP-competitive, binding in the pocket where ATP normally resides. A critical interaction for these inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the two lobes of the kinase domain. rsc.org

The pyridinone scaffold is a classic and highly effective hinge-binding motif. nih.govfrontiersin.org The N-H group of the pyridinone ring typically acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue, while the pyridinone's carbonyl oxygen serves as a hydrogen bond acceptor for a backbone N-H group from another hinge residue. ovid.com This pattern effectively mimics the interactions made by the adenine (B156593) portion of ATP, leading to potent inhibition. nih.gov The 2,3,5-trimethyl substitution pattern would serve to orient the core within the binding pocket and could form additional beneficial hydrophobic interactions.

| Pyridinone Moiety | Interaction Type | Kinase Hinge Residue | Significance |

|---|---|---|---|

| Pyridinone N-H | Hydrogen Bond Donor | Backbone Carbonyl (e.g., of Glu) | Anchors the inhibitor in the active site. ovid.com |

| Pyridinone C=O | Hydrogen Bond Acceptor | Backbone Amide (e.g., of Leu/Cys) | Provides a second key anchoring point, enhancing affinity. ovid.com |

| Methyl Groups (at C2, C3, C5) | Hydrophobic/van der Waals | Hydrophobic pockets near the hinge | Can increase potency and selectivity for specific kinases. |

The versatility of the pyridinone core has led to its incorporation into inhibitors targeting a wide range of kinases, including Met kinase, Pim-1 kinase, and Bruton's tyrosine kinase. nih.govresearchgate.netnih.gov

Rational Drug Design Based on Structural and Computational Insights

Modern drug discovery heavily relies on rational, structure-based design, where knowledge of the three-dimensional structure of the target protein guides the design of more potent and selective inhibitors. mdpi.com Computational methods are integral to this process. nih.govrjptonline.org

For a molecule like 4(1H)-Pyridinone, 2,3,5-trimethyl-(9CI), computational tools can be applied at every stage of a discovery program. Initial hits can be identified through virtual screening of compound libraries. nih.gov Once a pyridinone-based hit is identified and its binding mode is determined, typically by X-ray crystallography, computational methods guide its optimization. nih.govnih.gov Docking programs can predict how modifications to the pyridinone scaffold will affect its binding affinity and interactions with the target. mdpi.comnih.gov Molecular dynamics simulations can assess the stability of the inhibitor-protein complex over time.

| Computational Method | Application to Pyridinone-Based Drug Design | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicts the binding pose of pyridinone derivatives in the target's active site. mdpi.comnih.gov | Binding energy, key interactions (H-bonds, hydrophobic), and initial SAR. rjptonline.org |

| Virtual Screening | Screens large virtual libraries for new pyridinone-containing compounds that might bind to the target. | Identification of novel hit compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Builds mathematical models correlating chemical structure with biological activity. mdpi.com | Predicts the potency of new, unsynthesized pyridinone analogs. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the pyridinone inhibitor within the binding pocket over time. nih.gov | Assesses the stability of binding interactions and the role of water molecules. |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinity between two similar pyridinone analogs. | Accurate prediction of potency changes from small chemical modifications. |

This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid and efficient optimization of lead compounds based on the 2,3,5-trimethyl-4(1H)-pyridinone scaffold.

Q & A

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Storage : Store in amber glass vials under nitrogen at 4°C to prevent oxidation .

Advanced Question: How can mechanistic studies resolve contradictions in reported reaction pathways?

Q. Methodological Answer :

- Isotopic Labeling : Introduce deuterated methyl groups to track regioselectivity in cyclization steps .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .

- Cross-Validation : Compare results with computational models (e.g., transition-state theory) .

Advanced Question: How to address discrepancies in spectral data (e.g., NMR shifts) across studies?

Q. Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and Raman spectroscopy to confirm peak assignments .

- Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Statistical Analysis : Apply multivariate regression to identify outliers in published datasets .

Advanced Question: What computational strategies predict stability under varying pH and temperature?

Q. Methodological Answer :

- DFT Calculations : Simulate protonation states and tautomeric equilibria at pH 2–12 .

- MD Simulations : Model degradation pathways (e.g., hydrolysis) at 25–100°C using AMBER force fields .

- Experimental Calibration : Validate predictions via accelerated stability testing (40°C/75% RH for 6 weeks) .

Advanced Question: How does this compound interact with biological targets, and what assays are suitable?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to kinase domains .

- In Vitro Assays :

Advanced Question: What multidisciplinary approaches enhance its application in materials science?

Q. Methodological Answer :

- Coordination Chemistry : Synthesize metal-organic frameworks (MOFs) with Cu(II)/Fe(III) nodes .

- Photophysical Studies : Characterize UV-Vis absorption and fluorescence quantum yields for optoelectronic applications .

- Collaborative Workflows : Integrate synthetic chemistry with computational modeling and device engineering teams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.